N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole class of organic compounds Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(phenylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
- N-{2-[(benzylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Uniqueness
N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its cyclohexylacetyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C20H27N3O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-[(2-cyclohexylacetyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H27N3O2/c1-23-17-10-6-5-9-16(17)14-18(23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h5-6,9-10,14-15H,2-4,7-8,11-13H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
HOLDCDZXUPZRKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.